2,6-Dimethyl-4-heptanone chemical properties and structure
2,6-Dimethyl-4-heptanone chemical properties and structure
An In-depth Technical Guide to 2,6-Dimethyl-4-heptanone: Properties, Synthesis, and Applications
Introduction: Beyond a Simple Solvent
2,6-Dimethyl-4-heptanone, more commonly known in the industry as Diisobutyl Ketone (DIBK), is a C9 branched ketone recognized for its utility far beyond that of a conventional solvent.[1] With its distinct mild, sweetish odor, this clear, colorless liquid serves as a critical component in a multitude of industrial processes, from high-performance coatings to intricate chemical syntheses.[2][3] This guide, prepared from the perspective of a senior application scientist, delves into the core chemical properties, structural nuances, and practical applications of DIBK, providing researchers and drug development professionals with a comprehensive understanding of its capabilities and handling. Unlike many volatile solvents, DIBK's value lies in its slow evaporation rate and excellent solvency for a wide range of resins, making it a non-hazardous air pollutant (non-HAP) solvent of choice for specialized formulations.[3][4][5]
Molecular Structure and Identification
The identity and behavior of 2,6-Dimethyl-4-heptanone are fundamentally dictated by its molecular architecture. It is a symmetrical ketone featuring a central carbonyl group flanked by two isobutyl groups. This structure is key to its physical properties, such as its limited water solubility and miscibility with most organic solvents.[6]
Commercially available technical-grade DIBK is often a mixture of isomers, predominantly 2,6-dimethyl-4-heptanone and its close relative, 4,6-dimethyl-2-heptanone.[7][8][9] For applications requiring high purity, it is crucial to specify the isomeric purity, as slight structural variations can influence solvency and reactivity.
Caption: 2D structure of 2,6-Dimethyl-4-heptanone (DIBK).
Table 1: Chemical Identifiers for 2,6-Dimethyl-4-heptanone
| Identifier | Value | Source |
|---|---|---|
| IUPAC Name | 2,6-dimethylheptan-4-one | [9][10] |
| Common Names | Diisobutyl Ketone (DIBK), Isovalerone | [8][10][11] |
| CAS Number | 108-83-8 | [2][8][11] |
| Molecular Formula | C₉H₁₈O | [2][10][11] |
| Molecular Weight | 142.24 g/mol | [1][2][8] |
| InChI Key | PTTPXKJBFFKCEK-UHFFFAOYSA-N | [8][10][12] |
| SMILES | CC(C)CC(=O)CC(C)C |[8][10][12] |
Physicochemical Properties: The Basis of Application
The utility of DIBK in various formulations is a direct result of its unique set of physical and chemical properties. Its high boiling point and slow evaporation rate are particularly advantageous in the coatings industry.[13] This allows for longer wet-edge times, promoting excellent flow and leveling of films and preventing common defects such as "blushing" (a milky appearance caused by moisture condensation) and "orange peel".[4][13] Furthermore, its low density provides a good volume-to-weight advantage over other solvent classes.[14]
Table 2: Key Physicochemical Properties of 2,6-Dimethyl-4-heptanone
| Property | Value | Source |
|---|---|---|
| Appearance | Clear, colorless liquid | [1][3][6] |
| Odor | Mild, sweet, ether-like | [2][3] |
| Boiling Point | 165-170 °C (329-338 °F) | [2][6][8][15] |
| Melting Point | -46 °C (-51 °F) | [1][2] |
| Density | 0.808 g/mL at 25 °C | [2][6][8] |
| Flash Point | 49 °C (120 °F) (Closed Cup) | [1][2] |
| Vapor Pressure | 1.7 mmHg at 20 °C | [2][8] |
| Vapor Density | 4.9 (vs air) | [2][8] |
| Water Solubility | 0.05 g/100 mL (Insoluble) | [2][7] |
| Refractive Index | 1.412 (at 20 °C) | [2][6][8] |
| Explosive Limits | 0.8 - 6.2% | [2][8] |
| Autoignition Temp. | 396 °C (745 °F) |[2][8] |
Synthesis and Manufacturing Overview
From a process chemistry standpoint, understanding the synthesis of DIBK is crucial for anticipating potential impurities. The primary commercial production routes involve the self-condensation of acetone. More specifically, DIBK is often generated as a heavy-end byproduct during the manufacturing of Methyl Isobutyl Ketone (MIBK).[2] The process generally follows a multi-step pathway involving aldol condensation and subsequent hydrogenation. Another method involves the direct hydrogenation of phorone.[2]
Caption: Simplified workflow for MIBK synthesis showing DIBK formation.
Spectroscopic Profile for Quality Control
Accurate identification and quality assessment of 2,6-Dimethyl-4-heptanone rely on standard spectroscopic techniques.
-
Infrared (IR) Spectroscopy: The most prominent feature in the IR spectrum of DIBK is a strong, sharp absorption peak characteristic of the carbonyl (C=O) stretch of a ketone, typically found around 1715 cm⁻¹. Additional peaks corresponding to C-H stretching and bending vibrations of the alkyl groups are also present.[12][16]
-
Mass Spectrometry (MS): Under electron ionization (EI), the molecular ion peak (M+) is observed at m/z = 142. The fragmentation pattern is consistent with its structure, showing characteristic losses of alkyl fragments.[17][18]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum displays signals corresponding to the different types of protons in the isobutyl groups. The symmetry of the molecule simplifies the spectrum.
-
¹³C NMR: The carbon NMR spectrum will show a distinct signal for the carbonyl carbon in the downfield region (typically >200 ppm), along with signals for the unique carbons in the isobutyl chains.
-
These spectroscopic fingerprints are essential for confirming the identity and purity of the material, distinguishing it from isomers and potential process-related impurities.
Core Applications in Research and Industry
The versatility of DIBK stems from its excellent solvency and slow evaporation rate.[3][13]
-
Coatings and Resins: This is the largest application area. DIBK is an exceptional solvent for a wide array of synthetic resins, including nitrocellulose, acrylics, polyesters, phenolics, and vinyls.[3][4][6][7] Its role as a retarder solvent is critical for achieving high-quality, defect-free finishes in lacquers, paints, and industrial coatings.[4][13][14]
-
Chemical Synthesis and Pharmaceuticals: It serves as a versatile chemical intermediate in the preparation of dyes, active pharmaceutical ingredients (APIs), and inhibitors.[6][13] It can also be used as a re-crystallization aid for purifying solid organic compounds.[2][19]
-
Extraction and Analytical Chemistry: DIBK is employed as an extraction solvent for various purposes, including ore flotation and the determination of trace metals in aqueous samples when combined with chelating agents.[2][6] Its use in constructing micro liquid/liquid interfaces for electrochemical studies has also been explored.[14]
-
Other Industrial Uses: It finds utility in leather finishing, adhesives, printing inks, and as a dispersant for organosol resins.[13][14] It has also been identified as a flavoring ingredient and a component of mint oil.[2][6]
Safety, Handling, and Toxicology
As a flammable liquid and respiratory irritant, proper handling of 2,6-Dimethyl-4-heptanone is imperative.[1][15][20]
-
Exposure Limits: The Threshold Limit Value - Time-Weighted Average (TLV-TWA) is 25 ppm (approximately 150 mg/m³).[2][6][21]
-
Hazards: The primary hazards are flammability and irritation of the respiratory system.[15][20] Vapors are heavier than air and can travel to an ignition source.[6][20] It is incompatible with strong oxidizing agents.[2][6]
-
Handling Protocol:
-
Work in a well-ventilated area or under a chemical fume hood to maintain exposure below the TLV.[20][21][22]
-
Keep away from heat, sparks, open flames, and other ignition sources.[1][3][21]
-
Use explosion-proof electrical and ventilation equipment.[21][22] Ground and bond containers during transfer to prevent static discharge.[1][20][21]
-
Wear appropriate Personal Protective Equipment (PPE), including chemical safety goggles, nitrile gloves, and a lab coat.[22][23]
-
Store in a cool, dry, well-ventilated area in tightly closed containers.[1][3][21] Storage below +30°C is recommended.[2][6]
-
-
Toxicology: The acute toxicity is low, with a reported oral LD50 in rabbits of 5750 mg/kg.[2] Ingestion can lead to gastrointestinal irritation, while high vapor concentrations can cause dizziness and central nervous system depression.[2][23]
Conclusion
2,6-Dimethyl-4-heptanone is a high-performance branched ketone whose value is defined by a unique combination of physical and chemical properties. Its slow evaporation rate, strong solvency, and low density make it an indispensable tool in the formulation of advanced coatings, inks, and adhesives. Beyond its role as a solvent, it serves as a valuable intermediate in organic synthesis and a specialized agent in analytical extraction processes. A thorough understanding of its structure, properties, and safety protocols, as outlined in this guide, is essential for leveraging its full potential in research, development, and industrial applications.
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